molecular formula C12H15N5O5 B1140044 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin CAS No. 170379-51-8

3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin

Cat. No.: B1140044
CAS No.: 170379-51-8
M. Wt: 309.28 g/mol
InChI Key: RJCSBEHKYSZPAX-KYVYOHOSSA-N
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Description

3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is a pteridine-based fluorescent guanosine analogue. This compound is widely used as a DNA uptake tracer in studies of DNA binding and dynamics. It exhibits an absorbance maximum at 350 nm and an emission maximum at 430 nm .

Scientific Research Applications

3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin is DNA . This compound is a pteridine-based fluorescent guanosine analogue , which means it can mimic the structure of guanosine, a component of DNA.

Mode of Action

3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin interacts with DNA as a tracer . It is widely used in studies of DNA binding and dynamics . The compound has an absorbance maximum at 350 nm and an emission maximum at 430 nm , which allows it to be detected and tracked in these studies.

Result of Action

The molecular and cellular effects of 3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin’s action are primarily related to its role as a DNA tracer. It can be used to study the dynamics of DNA, including how DNA interacts with other molecules .

Safety and Hazards

Users are advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly useful in DNA binding and dynamics studies. Its ability to act as a DNA uptake tracer sets it apart from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin involves the conversion of isoxanthopterin to the desired compound through a series of reactions.", "Starting Materials": [ "Isoxanthopterin", "2-deoxy-b-D-ribofuranose", "Methylating agent", "Hydrogen", "Catalyst" ], "Reaction": [ "Isoxanthopterin is reacted with a methylating agent to yield 3-methylisoxanthopterin.", "2-deoxy-b-D-ribofuranose is then added to the reaction mixture with a catalyst to form 2-deoxy-b-D-ribofuranosyl-3-methylisoxanthopterin.", "The final step involves hydrogenation of the double bond in the isoxanthopterin ring to yield 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin." ] }

CAS No.

170379-51-8

Molecular Formula

C12H15N5O5

Molecular Weight

309.28 g/mol

IUPAC Name

2-amino-8-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione

InChI

InChI=1S/C12H15N5O5/c1-16-11(21)9-10(15-12(16)13)17(7(20)3-14-9)8-2-5(19)6(4-18)22-8/h3,5-6,8,18-19H,2,4H2,1H3,(H2,13,15)/t5?,6-,8-/m1/s1

InChI Key

RJCSBEHKYSZPAX-KYVYOHOSSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)[C@H]3CC([C@H](O3)CO)O

SMILES

CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C(=O)C=N2)C3CC(C(O3)CO)O

Synonyms

2-Amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-3-methyl-4,7(3H,8H)-pteridinedione;  3-MI

Origin of Product

United States
Customer
Q & A

Q1: How does the choice of fluorescent label impact oligonucleotide uptake in cells?

A1: The research indicates that the choice of fluorescent moiety attached to an oligonucleotide can significantly influence its cellular uptake pathway. The study compared 3-Methyl-8-(2-deoxy-b-D-ribofuranosyl)isoxanthopterin (3MI) to the commonly used 5-carboxyfluorescein (5-FAM) in labeling oligonucleotides. Results showed that 3MI-labeled oligonucleotides were able to traverse the plasma membrane through a specific nucleic acid-selective channel in LLC-PK1 cells, while 5-FAM-labeled oligonucleotides did not exhibit the same permeability. [] This suggests that 3MI may facilitate oligonucleotide uptake through specific pathways that are inaccessible to 5-FAM-labeled counterparts, highlighting the importance of fluorescent label selection in studying nucleic acid transport.

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